molecular formula C15H17ClN2 B1392936 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride CAS No. 1001349-06-9

3-(9H-carbazol-9-yl)propan-1-amine hydrochloride

Cat. No. B1392936
M. Wt: 260.76 g/mol
InChI Key: ZDZKEBRPLHUTPD-UHFFFAOYSA-N
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Description

“3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C15H17ClN2 . It is a compound that has been studied for various applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” consists of a carbazole group attached to a propylamine group via a single bond . The carbazole group is a tricyclic compound that consists of two benzene rings fused onto a five-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

“3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is a powder at room temperature . It has a molecular weight of 260.77 . The melting point is reported to be 273 °C .

Scientific Research Applications

  • Specific Scientific Field: Materials Chemistry
  • Summary of the Application: The compound “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride” is used in the synthesis of poly [N- (3- (9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown promising potential for application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .
  • Methods of Application or Experimental Procedures: Thin films of the polymer, sandwiched between Al or Au and ITO electrodes, exhibit rewriteable flash memory behavior with bistable conductivity with a setting voltage ranging from 2 to 4.5 V .
  • Results or Outcomes: The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
  • Carbazoles in Biological Activities: Carbazoles have been found to have various biological activities such as antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, topoisomerase II inhibition, and anti-inflammatory . Although this information is about carbazoles in general, it might suggest potential areas of research for specific carbazole compounds like “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride”.

  • Carbazoles in Organic Semiconductors: There’s a study about the use of organic salts, including a carbazole-based compound, in the preparation of CsPbBr3 Nanoplatelets (NPLs) for blue light-emitting diodes (LEDs) . This suggests that carbazole-based compounds might have potential applications in the field of optoelectronics.

  • Carbazoles in Biological Activities: Carbazoles have been found to have various biological activities such as antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, topoisomerase II inhibition, and anti-inflammatory . Although this information is about carbazoles in general, it might suggest potential areas of research for specific carbazole compounds like “3-(9H-carbazol-9-yl)propan-1-amine hydrochloride”.

  • Carbazoles in Organic Semiconductors: There’s a study about the use of organic salts, including a carbazole-based compound, in the preparation of CsPbBr3 Nanoplatelets (NPLs) for blue light-emitting diodes (LEDs) . This suggests that carbazole-based compounds might have potential applications in the field of optoelectronics.

properties

IUPAC Name

3-carbazol-9-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1-4,6-9H,5,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZKEBRPLHUTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-carbazol-9-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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